
3-(piperidin-3-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(piperidin-3-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research This compound features a quinazolinone core structure, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(piperidin-3-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one typically involves the condensation of a quinazolinone derivative with a piperidine derivative. One common method includes the reaction of 2-aminobenzamide with a piperidine aldehyde under acidic or basic conditions to form the desired product. The reaction is often carried out in solvents such as ethanol or methanol, and the temperature is maintained between 60-80°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts, such as palladium or platinum, can also be employed to increase the reaction rate and yield. Additionally, purification techniques like crystallization or chromatography are utilized to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(piperidin-3-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Halogenated reagents, nucleophiles such as amines or thiols; reactions are conducted under mild to moderate conditions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, which can exhibit different biological activities and chemical properties depending on the functional groups introduced.
Scientific Research Applications
3-(piperidin-3-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, neurodegenerative disorders, and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(piperidin-3-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the functional groups present on the compound.
Comparison with Similar Compounds
Similar Compounds
3-(piperidin-3-yl)-1H-indole: Another heterocyclic compound with a piperidine ring, known for its serotoninergic activity.
N-((1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl)methyl)-N-(2-methoxyethyl)-2-naphthamide: A compound with a similar piperidine structure, investigated for its potential as a butyrylcholinesterase inhibitor.
Uniqueness
3-(piperidin-3-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one is unique due to its quinazolinone core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H19N3O |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
3-(piperidin-3-ylmethyl)-1,4-dihydroquinazolin-2-one |
InChI |
InChI=1S/C14H19N3O/c18-14-16-13-6-2-1-5-12(13)10-17(14)9-11-4-3-7-15-8-11/h1-2,5-6,11,15H,3-4,7-10H2,(H,16,18) |
InChI Key |
PLPICVCRBRDOMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CN2CC3=CC=CC=C3NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(5-isopropyl-2-methoxyphenyl)-N-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B13950761.png)
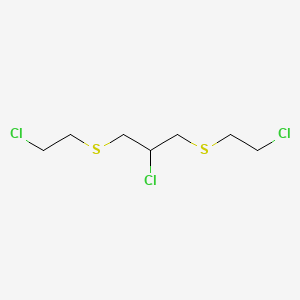
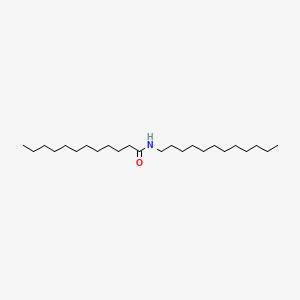
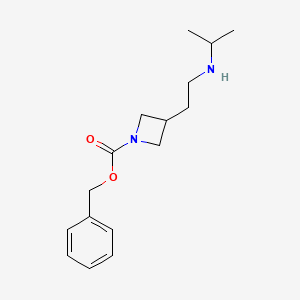


![2-[1-(3-Methoxypropyl)-4-methyl-1H-pyrrol-2-yl]pyridine](/img/structure/B13950792.png)
![Ethyl 2-[(1-chloro-3,4-dihydronaphthalen-2-yl)(hydroxy)methyl]prop-2-enoate](/img/structure/B13950794.png)
![(5-Chloro-2-methyl-1H-benzo[d]imidazol-1-yl)methanol](/img/structure/B13950796.png)
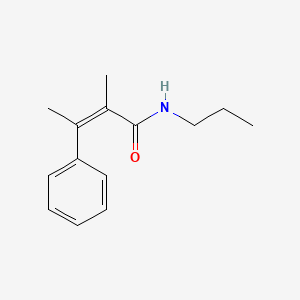
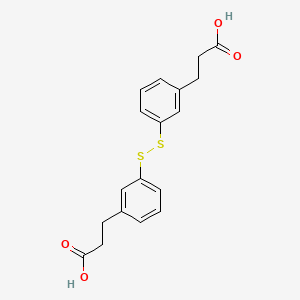
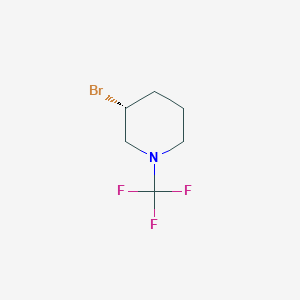
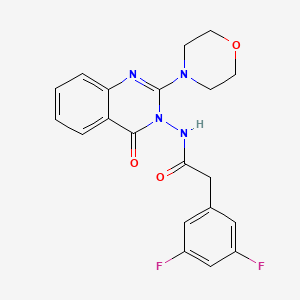
![1H-Pyrimido[1,2-a]quinoline-2-acetic acid, 1-oxo-, ethyl ester](/img/structure/B13950822.png)
